N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
N-(3-Acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a benzamide derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl moiety and a methyl group. The 3-acetylphenyl group on the benzamide core distinguishes it from related compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)17-5-3-6-18(13-17)22-21(25)16-8-10-20(11-9-16)29(26,27)23(2)14-19-7-4-12-28-19/h3-13H,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZCWOSNGJOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of aniline to form N-(3-acetylphenyl)aniline. This intermediate is then subjected to a sulfonation reaction with furan-2-ylmethyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonated intermediate with benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and sulfamoyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide-based derivatives, particularly in the sulfamoyl and aromatic substitution patterns. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structure | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound N-(3-Acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide |
Benzamide core with 3-acetylphenyl and furan-2-ylmethyl-methylsulfamoyl groups | ~391.4 (calculated) | - 3-Acetylphenyl - Furan-2-ylmethyl-methylsulfamoyl |
Not reported (inferred: potential kinase or enzyme inhibition) | - |
| 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) | Benzamide core with cyclohexyl-ethylsulfamoyl and 5-(furan-2-yl)-1,3,4-oxadiazole | 484.56 | - 5-(Furan-2-yl)-oxadiazole - Cyclohexyl-ethylsulfamoyl |
Antifungal (Candida albicans), thioredoxin reductase inhibition | |
| N-(1,3-Benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | Benzamide core with benzothiazol-2-yl and methyl-phenylsulfamoyl | 423.51 | - Benzothiazol-2-yl - Methyl-phenylsulfamoyl |
Not reported (structural similarity to kinase inhibitors) | |
| 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide | Benzamide core with imidazole and thiazol-4-ylsulfamoyl | 411.45 | - Imidazole - Thiazol-4-ylsulfamoyl |
Antibacterial activity | |
| 4-{(Furan-2-yl)methylsulfamoyl}-N-(1,3-thiazol-2-yl)benzamide | Benzamide core with thiazol-2-yl and furan-2-ylmethyl-methylsulfamoyl | 377.44 | - Thiazol-2-yl - Furan-2-ylmethyl-methylsulfamoyl |
Not reported (similar to LMM11 in furan substitution) |
Key Findings from Comparative Analysis
Sulfamoyl Group Variations :
- The furan-2-ylmethyl-methylsulfamoyl group in the target compound is distinct from the cyclohexyl-ethylsulfamoyl group in LMM11 and the methyl-phenylsulfamoyl group in the benzothiazole derivative . These differences influence lipophilicity and target selectivity.
- Compounds with furan-based sulfamoyl groups (e.g., LMM11 and the thiazol-2-yl analog in ) show enhanced antifungal activity, suggesting that the furan moiety may improve membrane permeability or target binding .
Benzamide Substitution Effects: The 3-acetylphenyl group in the target compound introduces a ketone functional group absent in analogs like LMM11 or the thiazol-2-yl derivative. Substitution with heterocycles (e.g., oxadiazole in LMM11, imidazole in ) correlates with divergent biological activities. For example, oxadiazole derivatives target fungal enzymes, while imidazole derivatives exhibit antibacterial effects .
Computational Insights :
- Docking studies on triazole-based benzamides (e.g., K1-K6 in ) revealed that substituents like thiazol-2-yl or naphthalen-2-yl significantly impact binding scores (e.g., -8.54 to -6.77 kcal/mol against HDAC8). This suggests that the target compound’s 3-acetylphenyl group may require optimization for competitive inhibition .
Pharmacological Potential and Limitations
- Antifungal Activity : LMM11’s efficacy against Candida albicans (via thioredoxin reductase inhibition) highlights the therapeutic relevance of furan-containing sulfamoyl benzamides . The target compound’s furan moiety positions it as a candidate for similar applications.
- Anticancer and Antibacterial Applications : Imidazole and thiazole derivatives () demonstrate that nitrogen-containing heterocycles enhance cytotoxicity and antimicrobial activity. The target compound’s lack of such heterocycles may limit its spectrum unless modified .
- Enzyme Inhibition: The acetylphenyl group could mimic natural substrates of kinases or histone deacetylases (HDACs), as seen in related radiotracers () and vorinostat analogs () .
Biological Activity
N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The chemical structure of N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can be described as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- IUPAC Name : N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide
This compound features a furan ring, which is known for its diverse biological activities, and a sulfamoyl group that may contribute to its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. Below are some key findings from recent studies:
Anticancer Activity
- Mechanism of Action :
-
Efficacy :
- In vitro studies have demonstrated that N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
- Inflammation Modulation :
- Case Studies :
Comparative Analysis of Biological Activities
A comparison table summarizing the biological activities of N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide with other related compounds is presented below:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide | High | Moderate | STAT3 inhibition |
| Compound A (similar structure) | Moderate | High | NF-kB pathway inhibition |
| Compound B (related furan derivative) | Low | High | COX inhibition |
Study 1: Inhibition of Cancer Cell Lines
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating significant potency compared to controls .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a reduction in paw swelling by 40% compared to untreated groups after administration of the compound at a dose of 10 mg/kg body weight .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide formation, benzamide coupling, and functional group protection/deprotection. For example:
Sulfamoyl Group Introduction : React a benzamide precursor with (furan-2-yl)methylsulfamoyl chloride under anhydrous conditions in dichloromethane at 0–5°C .
Acetylphenyl Coupling : Use a Friedel-Crafts acylation or nucleophilic aromatic substitution (with acetyl chloride) in the presence of Lewis acids like AlCl₃ .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or temperature gradients to suppress side reactions .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures .
- Characterization :
- NMR : Confirm aromatic protons (δ 6.5–8.5 ppm for benzamide/furan), sulfonamide protons (δ 3.0–3.5 ppm), and acetyl group (δ 2.1–2.3 ppm) .
- Mass Spectrometry : Expect molecular ion peaks at m/z ~450–460 (exact mass dependent on isotopic composition) .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in aqueous buffers. Use sonication or co-solvents (e.g., 5% Tween-80) for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to light or acidic/basic conditions (>pH 9) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer :
- Docking Workflow :
Prepare the ligand (compound) and receptor (e.g., COX-2, EGFR) structures using tools like AutoDockTools.
Use the Glide algorithm (Schrödinger Suite) for systematic conformational sampling, incorporating torsional flexibility and OPLS-AA force fields .
- Validation : Compare docking poses with crystallographic data (PDB) and validate binding affinities via MM-GBSA free-energy calculations .
- Key Interactions : The furan ring may engage in π-π stacking with aromatic residues, while the sulfamoyl group forms hydrogen bonds with catalytic serine/threonine .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) and reference controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Validation : Perform 8-point dilution series in triplicate to calculate Hill slopes and exclude off-target effects .
- Metabolic Stability Check : Assess compound integrity post-incubation with liver microsomes to rule out degradation artifacts .
Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications :
- Replace the furan-2-ylmethyl group with thiophene or pyridine derivatives to modulate electron density .
- Substitute the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to enhance target selectivity .
- Functional Assays : Test analogs in enzyme inhibition (e.g., fluorescence polarization) and cell viability assays (MTT) to correlate structural changes with activity .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to identify physicochemical descriptors (logP, polar surface area) governing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
